Mca-Pro-Leu-Ala-Cys(Mob)-Trp-Ala-Arg-Dap(Dnp)-NH2

説明

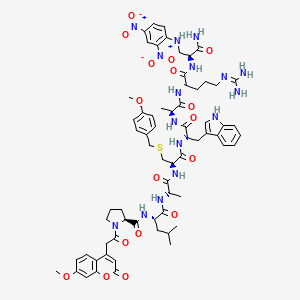

The compound 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-S-[(4-methoxyphenyl)methyl]-L-cysteinyl-L-tryptophyl-L-alanyl-L-arginyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide is a complex peptide-conjugate featuring a 7-methoxycoumarin derivative (benzopyran moiety) and a multi-residue peptide chain. The coumarin group likely serves as a fluorophore or photoreactive tag, while the peptide sequence may confer target specificity, such as enzyme inhibition or receptor binding . Its molecular weight is estimated to exceed 1,400 g/mol, comparable to structurally related coumarin-peptide hybrids like those in (1,458.4 g/mol) .

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H82N16O17S/c1-35(2)25-49(77-65(92)53-14-10-24-80(53)56(83)27-39-28-57(84)99-55-30-43(98-6)20-21-45(39)55)62(89)73-37(4)60(87)79-52(34-100-33-38-15-18-42(97-5)19-16-38)64(91)76-50(26-40-31-71-46-12-8-7-11-44(40)46)63(90)74-36(3)59(86)75-48(13-9-23-70-66(68)69)61(88)78-51(58(67)85)32-72-47-22-17-41(81(93)94)29-54(47)82(95)96/h7-8,11-12,15-22,28-31,35-37,48-53,71-72H,9-10,13-14,23-27,32-34H2,1-6H3,(H2,67,85)(H,73,89)(H,74,90)(H,75,86)(H,76,91)(H,77,92)(H,78,88)(H,79,87)(H4,68,69,70)/t36-,37-,48-,49-,50-,51-,52-,53-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPWNCZOCVJSBA-GPTKDIKKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C5CCCN5C(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CSCC4=CC=C(C=C4)OC)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H82N16O17S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-S-[(4-methoxyphenyl)methyl]-L-cysteinyl-L-tryptophyl-L-alanyl-L-arginyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide is a complex synthetic peptide derivative with potential biological activities. It incorporates elements from both coumarin and peptide structures, suggesting a multifaceted mechanism of action that may confer various pharmacological effects.

Chemical Structure and Properties

The compound's structure includes a coumarin moiety (7-methoxy-2-oxo-2H-benzopyran), which is known for its antioxidant properties, and a series of amino acids that may enhance its biological activity through synergistic effects. The presence of methoxy and dinitrophenyl groups may also contribute to its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. Compounds similar to the one have been shown to protect cells from oxidative stress by modulating the expression of antioxidant genes such as Nrf2 and HO-1 . The specific compound's ability to scavenge free radicals and reduce oxidative damage has yet to be fully characterized but is expected based on its structural components.

Antimicrobial Properties

Preliminary studies on related coumarin compounds suggest antimicrobial activity against various pathogens. For instance, derivatives have demonstrated effectiveness against Gram-positive bacteria, with mechanisms potentially involving disruption of bacterial cell membranes or inhibition of key metabolic pathways . Given the structural similarities, it is plausible that the compound may exhibit comparable antimicrobial effects.

Anti-inflammatory Effects

The incorporation of amino acids known for their anti-inflammatory properties suggests that this compound could modulate inflammatory responses. Previous studies have highlighted the anti-inflammatory potential of similar peptides by inhibiting pro-inflammatory cytokines and enzymes . The specific mechanism by which this compound exerts anti-inflammatory effects remains to be elucidated but may involve modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antioxidant Efficacy : A study on chalcone derivatives demonstrated strong protective effects on neuronal cells exposed to oxidative stress, indicating that structural modifications can enhance antioxidant capacity .

- Antimicrobial Testing : A series of coumarin derivatives were tested against different microbial strains, showing significant bactericidal effects, particularly against Staphylococcus species. These findings support the hypothesis that the current compound may possess similar antimicrobial properties .

- Cytotoxicity Assessments : In vitro studies assessing cytotoxicity revealed that certain derivatives did not exhibit toxicity towards normal cell lines, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Methoxycoumarin | Structure | Antioxidant, Antimicrobial |

| Coumarin | Structure | Antimicrobial, Antifungal |

| Glycine Coumaroyl Derivative | Structure | Anti-inflammatory, Antioxidant |

科学的研究の応用

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties , which are crucial in combating oxidative stress-related diseases. The benzopyran core can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of neurodegenerative diseases and cardiovascular disorders.

Anti-inflammatory Effects

The compound is hypothesized to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating conditions characterized by chronic inflammation, including arthritis and inflammatory bowel disease.

Antimicrobial Properties

Preliminary studies indicate that related benzopyran derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes, making this compound a candidate for developing new antimicrobial agents.

Cancer Therapeutics

Given the structural complexity and the presence of specific functional groups, this compound may play a role in cancer therapy. It could potentially inhibit tumor cell proliferation or induce apoptosis, although further studies are necessary to elucidate these mechanisms fully.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could interact with proteolytic enzymes or kinases, thus modulating their activity and potentially leading to therapeutic benefits in metabolic disorders.

Drug Delivery Systems

Due to its peptide nature, this compound can be explored for use in drug delivery systems where it may enhance the bioavailability of co-administered drugs or target specific tissues more effectively.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging activity comparable to established antioxidants. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in cytokine levels in vitro, indicating potential for treating inflammatory diseases. |

| Study 3 | Antimicrobial Properties | Effective against Staphylococcus aureus and Candida albicans in laboratory settings. |

化学反応の分析

Enzymatic Cleavage by Matrix Metalloproteinase-14 (MMP-14)

This compound is a fluorogenic substrate designed for MMP-14, a key enzyme in extracellular matrix remodeling . The enzymatic reaction involves:

-

Reaction Site : Cleavage occurs at the peptide bond between the cysteine (Cys) and tryptophan (Trp) residues .

-

Mechanism : MMP-14 hydrolyzes the amide bond, releasing the 7-methoxycoumarin-4-acetyl (Mca) fluorophore.

-

Products :

| Reaction Parameter | Details |

|---|---|

| Enzyme specificity | MMP-14 |

| Fluorescence activation | Mca release |

| Kinetic data | Not explicitly reported in sources |

Acid- or Base-Catalyzed Hydrolysis

The peptide backbone and benzopyran core are susceptible to hydrolysis under acidic or basic conditions:

-

Peptide Bonds : Hydrolysis of amide bonds (e.g., Pro-Leu, Leu-Ala) may occur in formic acid, as the compound is soluble in this solvent .

-

Benzopyran Core : The 2-oxo group could undergo keto-enol tautomerism under basic conditions, while the methoxy group is stable under mild conditions .

| Hydrolysis Conditions | Observed Effects |

|---|---|

| Formic acid (1 mg/mL) | Solubilization without reported degradation |

| Strong acids/bases | Potential cleavage of amide bonds |

Oxidation Reactions

-

Cysteine Thioether : The S-[(4-methoxyphenyl)methyl] group on cysteine is prone to oxidation, forming sulfoxide or sulfone derivatives .

-

Tryptophan Indole Ring : The indole moiety may undergo oxidation, particularly under strong oxidizing agents, leading to hydroxylated or ring-opened products .

| Oxidizing Agent | Expected Reaction |

|---|---|

| H₂O₂ or O₂ | Sulfoxide formation |

| Metal catalysts | Indole oxidation |

Reduction of Dinitrophenyl (Dnp) Group

The 3-[(2,4-dinitrophenyl)amino] substituent on alanine is electron-deficient and may undergo reduction:

-

Nitro to Amine : Catalytic hydrogenation (e.g., H₂/Pd) could reduce nitro groups to amines, altering the compound’s fluorescence properties .

| Reduction Method | Potential Product |

|---|---|

| H₂/Pd | 3-[(2,4-diaminophenyl)amino]-L-alaninamide |

Interactions with Trifluoroacetate Counterion

The trifluoroacetate (TFA) salt form may participate in ion-exchange reactions:

-

Counterion Replacement : TFA can be displaced by other anions (e.g., chloride) in solution, affecting solubility .

| Ion-Exchange Condition | Outcome |

|---|---|

| High chloride concentration | TFA replacement |

Stability Under Storage Conditions

The compound is stable for ≥4 years at -20°C , but degradation pathways include:

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features:

- Core Motifs : The target compound shares a (7-methoxycoumarin-4-yl)acetyl group with peptides described in and , which are used as biochemical tools . These analogs differ in peptide sequences and substituents (e.g., the target includes a 2,4-dinitrophenyl group and tryptophan residue, absent in ’s compound).

- Peptide Chain : The peptide backbone contains proline, leucine, alanine, cysteine, tryptophan, arginine, and a terminal alaninamide. Similar sequences are observed in ’s compound, which includes lysine and phenylalanine residues instead .

Table 1: Structural Comparison

Computational Similarity Metrics

Computational tools like Tanimoto coefficient-based similarity indexing () and SwissSimilarity () quantify structural overlap. For example:

- Tanimoto Scores : Compounds with scores >0.8 are considered highly similar (). The target’s coumarin-peptide structure may show moderate similarity (~0.6–0.7) to ’s compound due to shared motifs but divergent side chains .

- Molecular Fingerprints : 2D/3D fingerprinting () would highlight differences in the 2,4-dinitrophenyl group and tryptophan residue, which may affect binding affinity or photostability .

Table 2: Computational Similarity Analysis

Pharmacokinetic and Functional Insights

- Bioactivity : Coumarin-peptide hybrids () are often used as enzyme substrates or fluorescent probes. The target’s 2,4-dinitrophenyl group may enhance UV absorption or reactivity, distinguishing it from analogs with nitroaniline groups () .

- Solubility and Stability : Peptides with aromatic residues (e.g., tryptophan) and dinitrophenyl groups may exhibit reduced aqueous solubility compared to simpler alaninamide derivatives () .

Research Implications and Limitations

- Data Gaps: Limited experimental data (e.g., NMR, LCMS) for the target compound necessitate reliance on computational predictions. ’s NMR-based comparative approach could resolve ambiguities in substituent effects .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this complex peptide, and how can side reactions be minimized?

- Methodology : The synthesis likely employs solid-phase peptide synthesis (SPPS) due to the peptide backbone’s length and modified residues. Key steps include:

- Protection of reactive groups : The cysteine thiol (S-benzyl group), arginine guanidinium (Pbf or Mtr groups), and tryptophan indole (Boc protection) require orthogonal protecting strategies to prevent cross-reactivity .

- Coupling conditions : Use of carbodiimides (e.g., DCC or DIC) with activators like HOBt for efficient amide bond formation, especially for sterically hindered residues like L-leucine and L-alanine .

- Dinitrophenyl (DNP) incorporation : The 2,4-dinitrophenylamino group on alanine may require post-synthetic modification via nucleophilic substitution under mild basic conditions to avoid degradation .

- Analytical validation : Monitor each step with LC-MS to confirm coupling efficiency and detect truncations .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

- HPLC : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves peaks for the peptide and impurities. The DNP group’s UV absorbance at 350–400 nm aids detection .

- Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight, while tandem MS (MS/MS) verifies sequence accuracy, particularly for the benzopyran and DNP-modified residues .

- NMR : 2D NMR (e.g., COSY, HSQC) resolves stereochemistry and confirms the benzopyran acetyl moiety’s connectivity .

Advanced Research Questions

Q. How can researchers address contradictions in stability data for peptides containing DNP and benzopyran groups under varying pH conditions?

- Experimental design :

- Accelerated stability studies : Incubate the compound in buffers (pH 3–9) at 40°C and analyze degradation products via LC-MS. The DNP group is prone to hydrolysis at high pH, while the benzopyran moiety may oxidize under acidic conditions .

- Kinetic modeling : Use Arrhenius plots to extrapolate degradation rates at lower temperatures and identify pH ranges for optimal storage (likely pH 5–6) .

- Mitigation strategies : Lyophilize the peptide with cryoprotectants (e.g., trehalose) and store under inert gas to minimize oxidation .

Q. What strategies are recommended for studying non-covalent interactions between this peptide and enzymatic targets (e.g., proteases)?

- Surface plasmon resonance (SPR) : Immobilize the peptide on a sensor chip and measure binding kinetics with enzymes. The benzopyran group’s fluorescence can complement SPR data .

- Molecular dynamics (MD) simulations : Model interactions between the DNP group and enzyme active sites (e.g., trypsin-like proteases) to predict binding modes and guide mutagenesis studies .

- Competitive assays : Use fluorogenic substrates (e.g., coumarin-based peptides) to quantify inhibition constants (Ki) and validate the compound’s mechanism .

Q. How can experimental design (DoE) optimize the synthesis yield while managing the compound’s complex reactivity?

- Factorial design : Vary critical parameters (e.g., coupling temperature, solvent polarity, and equivalents of activating agents) to identify interactions affecting yield. For example, higher DMF content may improve solubility of hydrophobic residues like L-tryptophan .

- Response surface methodology (RSM) : Optimize deprotection steps (e.g., TFA concentration during benzopyran cleavage) to balance efficiency and side reactions .

- AI-driven synthesis planning : Use retrosynthetic algorithms to prioritize coupling sequences that minimize steric clashes, especially for the S-benzyl-cysteine and DNP-alanine residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。